Bienvenue dans la boutique en ligne BenchChem!

6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

physicochemical property prediction drug‑likeness computational chemistry

This specific 3-methoxyphenyl quinazoline-pyrimidinone hybrid fills a critical gap in published SAR. Unlike the halogenated 6a-6n series, it enables direct regioisomer comparison with its 2-methoxyphenyl analogue to map methoxy pharmacophore contributions. Essential for late-stage diversification via demethylation or head-to-head kinase profiling. Secure this novel scaffold for your computational docking validation or probe qualification workflow.

Molecular Formula C20H17N5O2
Molecular Weight 359.4 g/mol
Cat. No. B3729809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Molecular FormulaC20H17N5O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H17N5O2/c1-12-15-8-3-4-9-16(15)22-19(21-12)25-20-23-17(11-18(26)24-20)13-6-5-7-14(10-13)27-2/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
InChIKeyNNDYDKKAMZEBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Structural Identity and Core Pharmacophore Features for Targeted Procurement


The compound 6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic hybrid molecule combining a pyrimidin-4(3H)-one scaffold with a quinazoline moiety linked through an amino bridge. Its specific substitution pattern (a 3-methoxyphenyl group at the 6-position of the pyrimidine ring, and a 4-methyl substituent on the quinazoline) distinguishes it from related fused-pyrimidine analogues described in the patent literature. The quinazoline–pyrimidine hybrid scaffold has been explored for its ability to inhibit kinases and AAA ATPases, with certain sub-series showing potent anticancer activity. However, no peer-reviewed publication or authoritative public database currently discloses precise biological or physicochemical data for this exact compound, placing the burden of differential evidence on direct experimental comparison by the procurement team.

Why 6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Cannot Be Trivially Replaced by In-Class Quinazoline-Pyrimidine Hybrids


The quinazoline–pyrimidine hybrid chemical space exhibits steep structure–activity relationships where small substituent changes profoundly alter biological potency. For instance, in a related series of 6-bromo-quinazolinone–pyrimidine hybrids, moving a halogen substituent from the para to the meta position on the phenyl ring decreased cytotoxic activity by 1.95–8.44-fold, and the introduction of methoxy groups reduced potency relative to halogenated analogues. The compound of interest bears a unique 3-methoxyphenyl substitution at the pyrimidine 6-position—a feature not represented in the benchmarked di- or mono‑substituted aryl series previously evaluated against EGFR or p97. Consequently, generic activity assumptions derived from para‑halogenated or unsubstituted phenyl analogues are likely misleading; only direct head-to-head testing can establish whether this specific substitution pattern offers any advantage in activity, selectivity, or drug‑likeness.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Versus Closest Structural Analogs


Predicted Physicochemical Profile of the Target Compound Versus a Close Methoxy‑Regioisomer

No experimental differential data were located for the target compound. To fill this gap, a prospective procurement team must rely on a within‑class comparison using a computationally predicted baseline. The closest publicly documented analogue with experimental spectral data is 2‑[(6‑methoxy‑4‑methyl‑2‑quinazolinyl)amino]‑6‑(2‑methoxyphenyl)pyrimidin‑4(3H)‑one (SpectraBase Compound ID KQKOqhjFxrD, exact mass 389.1488 g/mol, formula C21H19N5O3). The target compound, having a 3‑methoxyphenyl group instead of a 2‑methoxyphenyl, shares the same molecular formula but is a distinct regioisomer, creating a quantifiable structural difference factor of zero heavy‑atom change yet a predicted shift in dipole moment, logP, and hydrogen‑bonding surface area that can influence target engagement. Without experimental IC50, Ki, or Kd data, this regioisomeric difference constitutes the strongest verifiable differentiation available.

physicochemical property prediction drug‑likeness computational chemistry

Absence of Differential Cytotoxicity Data Relative to the Published 6n Lead Compound

The only peer‑reviewed study that evaluated a structurally proximate quinazoline–pyrimidine series (compounds 6a‑6n) reported that the most potent analogue, 6n, achieved IC50 values of 5.9 ± 1.7 µM (A549), 2.3 ± 0.91 µM (SW‑480), and 5.65 ± 2.33 µM (MCF‑7) versus cisplatin (IC50: 15.37 µM, 16.1 µM, and 3.2 µM, respectively). Critically, 6n contains two electron‑withdrawing substituents (Cl and F) at positions 3 and 4 of the phenyl ring, whereas the target compound features a single electron‑donating 3‑methoxy group. The published SAR explicitly states that methoxy and methyl substituents on the phenyl ring decrease potency. No data exist for the target compound in this assay system, so no direct differential claim can be made. This evidence serves as a class‑level benchmark: any procurement motivated by antiproliferative activity must anticipate that the target compound may be substantially less active than the halogenated 6n lead.

anticancer activity in vitro cytotoxicity EGFR inhibition

Lack of Public Kinase Profiling Data: Basis for a Bespoke Selectivity Evaluation

No commercial or academic kinase profiling panel (e.g., KINOMEscan, Eurofins DiscoverX) has been published for the target compound. The sole indirect evidence comes from the parent quinazoline–pyrimidine scaffold, where docking studies against EGFR revealed critical hydrogen‑bond and hydrophobic interactions with Arg817 and Lys721. The target compound’s 3‑methoxyphenyl group is not predicted to engage these residues in the same manner as halogenated derivatives, suggesting a potentially distinct selectivity fingerprint. To obtain a quantifiable differential, the procurement team should commission a broad‑panel kinase profiling (e.g., 100‑kinase panel at 1 µM) alongside the published 6n compound as a reference. The resulting selectivity score (S(10) or S(35)) would provide the first objective differentiator.

kinase selectivity target engagement chemical probe development

Predicted Physicochemical Profile Versus Procured Solubility and Stability Benchmarks

No experimentally measured logP, pKa, or solubility data are publicly available for the target compound. As a procurement‑oriented exercise, teams should experimentally determine these parameters and compare them to the predicted values of the regioisomer (2‑methoxyphenyl analogue) where possible. The key measurable dimensions are (i) kinetic solubility in PBS (pH 7.4) and simulated gastric fluid, (ii) LogD at pH 7.4, and (iii) compound integrity under standard storage conditions (−20 °C, DMSO stock, 1‑week freeze‑thaw cycle). The resulting data would provide the first operational differentiation versus general quinazoline‑pyrimidine scaffolds, which have shown variable solubility and moderate stability.

aqueous solubility chemical stability formulation pre‑screening

Research and Industrial Application Scenarios for 6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Based on Available Evidence


Regioisomer-Controlled Structure–Activity Relationship (SAR) Investigations

As demonstrated in the quinazoline–pyrimidine chemical space, altering substitution from para to meta or changing the position of a methoxy group can significantly shift biological activity (e.g., 1.95–8.44‑fold potency differences observed in related series). The target compound, with its 3‑methoxyphenyl group, serves as a critical point in a regioisomer matrix study alongside the commercially available 2‑methoxyphenyl analogue (SpectraBase ID KQKOqhjFxrD). By testing both regioisomers in parallel in a kinase inhibition or cellular viability assay, researchers can precisely delineate the pharmacophoric contribution of the methoxy group position, generating high‑value SAR data for drug‑discovery programs targeting kinases or AAA‑ATPases.

Synthetic Intermediate or Scaffold‑Hopping Starting Point for Proprietary Lead Optimization

The compound offers a unique substitution pattern that is not covered by the published 6a‑6n series (all of which bear halogens or phenoxy substituents on the phenyl ring). A medicinal chemistry team can use this compound as a late‑stage diversification intermediate: the 3‑methoxyphenyl group can be demethylated to a phenol, then further modified to produce a focused library. The absence of halogen atoms also provides a potential advantage in terms of synthetic tractability and may avoid certain off‑target liabilities associated with halogenated aromatics. Procurement is justified if the laboratory requires a novel scaffold not previously reported in peer‑reviewed anticancer SAR campaigns.

Baseline Compound for Computational Model Calibration

Because no experimental bioactivity data yet exist for this molecule, it is an ideal candidate for prospective computational validation. A computational chemistry group could perform molecular docking against EGFR or p97, calculate binding free energies (MM/GBSA), and then compare predictions with experimentally determined IC50 values obtained after synthesis and testing. The difference between predicted and observed potency would serve as a calibration metric for the computational model, refining the predictive accuracy for the entire quinazoline–pyrimidine hybrid series.

Tool Compound for Selectivity Profiling Against ATP‑Binding Enzymes

Given that the quinazoline–pyrimidine scaffold has been implicated in kinase inhibition and p97 ATPase modulation, the target compound can be submitted to a commercial kinase‑profiling panel (e.g., DiscoverX KINOMEscan at 100 nM and 1 µM) alongside the most active analogue 6n. The resulting selectivity fingerprint would provide the first quantitative benchmark for this specific substituent arrangement, enabling its classification as a selective chemical probe or a promiscuous ATP‑competitive ligand. This application aligns with the procurement needs of chemical biology core facilities that require rigorous probe qualification data before distribution.

Quote Request

Request a Quote for 6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.